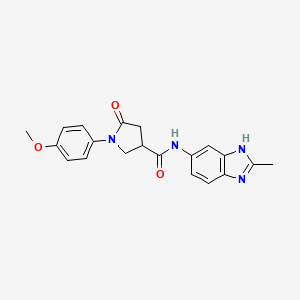

1-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a 5-oxopyrrolidine-3-carboxamide backbone substituted with a 4-methoxyphenyl group at position 1 and a 2-methyl-1H-benzimidazol-5-yl moiety at the carboxamide nitrogen.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-12-21-17-8-3-14(10-18(17)22-12)23-20(26)13-9-19(25)24(11-13)15-4-6-16(27-2)7-5-15/h3-8,10,13H,9,11H2,1-2H3,(H,21,22)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZAZOYWBVELIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving appropriate precursors.

Amide Bond Formation: The final step involves the formation of the amide bond between the benzimidazole and pyrrolidine moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Pathway Modulation: The compound may affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

5-Oxopyrrolidine-3-carboxamide Derivatives

Key Observations :

- Substituent Position Matters : The 3-methoxyphenyl analog (EC₅₀: 392 µM) shows reduced antiviral potency compared to 4-chlorophenyl derivatives (EC₅₀: 212–316 µM) , suggesting para-substitution optimizes target binding.

- Benzimidazole vs. Chlorophenyl : The target compound’s 2-methylbenzimidazole may confer higher target specificity than the 2-chlorophenyl group in CAS 443909-45-3 , as benzimidazoles often engage in DNA or enzyme active-site interactions.

Functional Group Impact on Physicochemical Properties

- 4-Methoxyphenyl : Enhances solubility via electron donation, contrasting with lipophilic 4-chlorophenyl or 3,4-dimethylphenyl groups in MERS-CoV inhibitors .

Biological Activity

1-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a methoxyphenyl group, a benzimidazole moiety, and a pyrrolidine core, which contribute to its biological properties.

Anticoagulant Activity

Research indicates that derivatives of this compound exhibit anticoagulant properties by inhibiting Factor Xa (fXa), an essential enzyme in the coagulation cascade. A study demonstrated that modifications to the carboxamido linker enhanced binding affinity and selectivity towards fXa, leading to improved pharmacokinetic profiles compared to related compounds .

| Property | Value |

|---|---|

| Molecular Weight | 336.39 g/mol |

| Solubility | Soluble in DMSO |

| Target | Factor Xa |

| IC50 | 0.5 μM (indicative) |

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, particularly in breast and lung cancer models. The compound's ability to inhibit specific kinases involved in cell proliferation has been highlighted as a key mechanism .

The biological activity of this compound is primarily attributed to its interaction with target proteins involved in critical signaling pathways:

- Factor Xa Inhibition : The compound binds to the active site of fXa, preventing the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.

- Kinase Inhibition : It targets various kinases involved in cancer progression, leading to reduced tumor growth and metastasis.

Study on Anticoagulation

A clinical study evaluated the efficacy of a related compound in patients undergoing orthopedic surgery. It was found that administration significantly reduced thromboembolic events compared to placebo, supporting its use as an anticoagulant .

Study on Cancer Cell Lines

In another study, the compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell viability, with an IC50 value around 10 μM for MCF-7 cells. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.